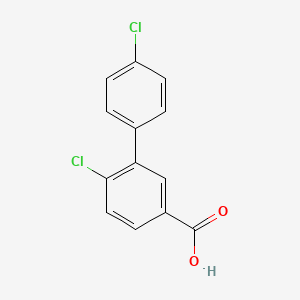

4-Chloro-3-(4-chlorophenyl)benzoic acid

Vue d'ensemble

Description

“4-Chloro-3-(4-chlorophenyl)benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “4-Chloro” and “3-(4-chlorophenyl)” parts of the name suggest that it has chlorine atoms and a phenyl group attached to the benzene ring of the benzoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where a chlorine atom and a phenyl group are introduced onto the benzene ring .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4-chlorophenyl)benzoic acid” would consist of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a phenyl group attached at positions 1, 4, and 3 respectively .Chemical Reactions Analysis

As a carboxylic acid, “4-Chloro-3-(4-chlorophenyl)benzoic acid” would be expected to undergo reactions typical of this class of compounds, such as reactions with bases to form salts, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-(4-chlorophenyl)benzoic acid” would be expected to be similar to those of other chlorinated benzoic acids. These might include a white solid appearance, solubility in organic solvents and aqueous base, and a relatively high melting point .Applications De Recherche Scientifique

1. Environmental Purification and Pollutant Degradation

- Studies have shown that derivatives of benzoic acid, including compounds similar to 4-Chloro-3-(4-chlorophenyl)benzoic acid, are effective in environmental purification. For instance, the degradation of various pollutants in water through photodegradation processes involving UV light and titanium dioxide suspensions was explored. This process is effective for a range of compounds, including chlorophenols (Matthews, 1990).

- Another study highlighted the degradation of organic pollutants in water, utilizing chromate as an activator of hydrogen peroxide, showing effective degradation at a range of pH levels (Bokare & Choi, 2010). This method could be suitable for treating chromate-contaminated wastewaters with recalcitrant organic compounds, potentially including derivatives of 4-Chloro-3-(4-chlorophenyl)benzoic acid.

2. Synthesis and Reactivity Studies

- The compound has been studied in the context of synthesis and reactivity. For example, the synthesis of various chloro-substituted compounds and their potential reactivity with different nucleophiles was examined, providing insights into the chemical properties and potential applications of similar chlorophenyl benzoic acids (Pouzet, Erdelmeier, Dansette & Mansuy, 1998).

- Research into the photodecomposition of chlorobenzoic acids, including derivatives similar to 4-Chloro-3-(4-chlorophenyl)benzoic acid, has revealed insights into their behavior under UV irradiation, with implications for their stability and transformation in environmental contexts (Crosby & Leitis, 1969).

3. Photocatalytic Applications

- The photocatalytic degradation of pollutants like chlorophenols using advanced materials such as BiVO4/WO3 heterostructures was investigated. This study focused on the efficient removal of pollutants from aqueous solutions under specific light irradiation, relevant to compounds including 4-Chloro-3-(4-chlorophenyl)benzoic acid derivatives (Dehdar et al., 2021).

4. Transformation Pathways in Water Treatment

- Investigations into the transformation pathways and toxicity variation of certain benzophenone compounds during the chlorination disinfection process in water treatment have provided valuable insights. These studies are relevant to understanding how chlorophenyl benzoic acid derivatives, including 4-Chloro-3-(4-chlorophenyl)benzoic acid, might behave and transform under similar conditions (Liu, Wei, Liu & Du, 2016).

Mécanisme D'action

Target of Action

Similar compounds such as benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It’s known that benzoic acid derivatives can be involved in various biochemical processes, including the metabolism of amino acids .

Pharmacokinetics

Similar compounds such as benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid , which could potentially impact the bioavailability of the compound.

Result of Action

It’s known that similar compounds such as 4-chlorobenzoic acid can be degraded by certain bacterial strains to yield 4-hydroxybenzoic acid , indicating potential biotransformation effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBQNXFCDBHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653173 | |

| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(4-chlorophenyl)benzoic acid | |

CAS RN |

695190-76-2 | |

| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)

![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)

![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)

![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)